2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide
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Overview
Description
2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H9ClF2N2O2 and a molecular weight of 298.67 g/mol . This compound is characterized by the presence of chloro, difluoro, and methoxypyridinyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction used in its synthesis.
Scientific Research Applications
2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target molecules and altering their function, leading to the desired chemical or biological effect .
Comparison with Similar Compounds
2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide can be compared to other similar compounds, such as:
Fluoropyridines: These compounds share the fluorinated pyridine structure and exhibit similar chemical properties.
Chlorobenzamides: Compounds with chloro and benzamide groups that have comparable reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-(6-methoxypyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O2/c1-20-12-3-2-7(6-17-12)18-13(19)8-4-10(15)11(16)5-9(8)14/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNFODQEEVWVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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